molecular formula C10H9N3O4 B12754314 2-Oxazolidone, 3-(p-nitrobenzylideneamino)- CAS No. 90946-87-5

2-Oxazolidone, 3-(p-nitrobenzylideneamino)-

Cat. No.: B12754314
CAS No.: 90946-87-5
M. Wt: 235.20 g/mol
InChI Key: JGKYJQBJCFHXMT-YRNVUSSQSA-N
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Description

2-Oxazolidone, 3-(p-nitrobenzylideneamino)-: is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its significant applications in various fields, including pharmaceuticals and synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxazolidone, 3-(p-nitrobenzylideneamino)- typically involves the reaction of 2-oxazolidone with p-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Oxazolidone, 3-(p-nitrobenzylideneamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the oxazolidone ring .

Scientific Research Applications

Chemistry: In synthetic chemistry, 2-Oxazolidone, 3-(p-nitrobenzylideneamino)- is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Oxazolidinones are known for their ability to inhibit protein synthesis in bacteria, making them effective against multidrug-resistant strains .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives .

Mechanism of Action

The mechanism of action of 2-Oxazolidone, 3-(p-nitrobenzylideneamino)- involves its interaction with specific molecular targets. In the case of its antimicrobial properties, the compound inhibits protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell .

Comparison with Similar Compounds

Uniqueness: 2-Oxazolidone, 3-(p-nitrobenzylideneamino)- is unique due to its specific structure, which allows for versatile chemical modifications. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

90946-87-5

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

3-[(E)-(4-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-1-3-9(4-2-8)13(15)16/h1-4,7H,5-6H2/b11-7+

InChI Key

JGKYJQBJCFHXMT-YRNVUSSQSA-N

Isomeric SMILES

C1COC(=O)N1/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1COC(=O)N1N=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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